Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold. This is achieved through cyclization reactions involving appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
The subsequent steps involve the introduction of the 4-fluorophenyl group and the thioacetamido linkage. These steps require precise control of reaction conditions, including temperature, pH, and the use of protective groups to prevent unwanted side reactions. The final step involves esterification to form the ethyl benzoate moiety, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studies on cell signaling pathways, enzyme inhibition, and receptor binding.
Medicine: Its anticancer and antimicrobial properties are of particular interest, with research focusing on its efficacy and mechanism of action in various disease models.
Industry: The compound’s unique structure and properties may find applications in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function, leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate can be compared with other compounds featuring similar heterocyclic structures, such as:
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and applications in bioimaging.
Triazolo[4,3-a]pyrazines: These compounds exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
1207052-35-4 |
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Molecular Formula |
C24H19FN6O3S |
Molecular Weight |
490.51 |
IUPAC Name |
ethyl 4-[[2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H19FN6O3S/c1-2-34-23(33)16-5-9-18(10-6-16)26-21(32)14-35-24-28-27-22-20-13-19(15-3-7-17(25)8-4-15)29-31(20)12-11-30(22)24/h3-13H,2,14H2,1H3,(H,26,32) |
InChI Key |
SDJDSSUTNUJYDC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
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